1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one
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Overview
Description
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and a methylthio group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and methylthiopropanone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methylthiopropanone, followed by nucleophilic substitution with 2,4-difluorobenzene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity, while the methylthio group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-(methylthio)ethanone: Similar structure but with an ethanone backbone.
1-(2,4-Difluorophenyl)-2-(methylthio)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Biological Activity
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one is a chemical compound that has garnered attention for its potential biological activities, including its applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C10H10F2OS
- Molecular Weight: 216.25 g/mol
- CAS Number: 3002516-38-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of difluorophenyl and methylthio groups enhances its binding affinity and specificity towards molecular targets, potentially influencing various biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its effects on several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 5.0 | |
HCT116 (colon cancer) | 3.5 | |
A549 (lung cancer) | 4.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Study on Anticancer Activity
In a study published by Queener et al., the compound was evaluated for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway crucial for DNA synthesis. The results indicated that the compound effectively reduced DHFR activity, leading to decreased proliferation of cancer cells in vitro .
Evaluation of Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of various derivatives of propanones, including this compound. The findings highlighted that modifications in the fluorine substitution pattern significantly affected the biological activity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C10H10F2OS |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(14-2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI Key |
KFBJLDARUPCSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)SC |
Origin of Product |
United States |
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